(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate
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Overview
Description
(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate, also known as butanedioic acid, dodecenyl-, mono (1-carboxyethyl) ester, is a chemical compound with the molecular formula C19H32O6 and a molecular weight of 356.45378 g/mol . This compound is characterized by its unique structure, which includes carboxylic acid, ester, and hydroxyl functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate typically involves the esterification of dodecenylsuccinic acid with lactic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The process may also involve purification steps, such as distillation or recrystallization, to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s ester and carboxylic acid groups enable it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Dodecenylsuccinic acid: Shares a similar dodecenyl chain but lacks the ester group.
Lactic acid esters: Contain the lactic acid moiety but differ in the alkyl chain length and structure.
Uniqueness
(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate is unique due to its combination of a dodecenyl chain and a lactic acid ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
64090-83-1 |
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Molecular Formula |
C19H32O6 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(E)-3-(1-carboxyethoxycarbonyl)pentadec-4-enoic acid |
InChI |
InChI=1S/C19H32O6/c1-3-4-5-6-7-8-9-10-11-12-13-16(14-17(20)21)19(24)25-15(2)18(22)23/h12-13,15-16H,3-11,14H2,1-2H3,(H,20,21)(H,22,23)/b13-12+ |
InChI Key |
WSIJSDWKAKNNQL-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/C(CC(=O)O)C(=O)OC(C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCC=CC(CC(=O)O)C(=O)OC(C)C(=O)O |
Origin of Product |
United States |
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